5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene

Descripción

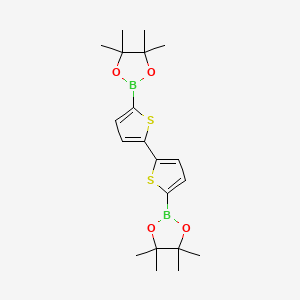

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene (CAS: 239075-02-6) is a bithiophene derivative functionalized with two pinacol boronate ester groups at the 5,5'-positions. Its structure consists of a conjugated bithiophene core, enabling electronic delocalization, and boron-containing substituents that enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing π-conjugated polymers and organometallic complexes . The compound is characterized by high thermal stability and solubility in organic solvents, making it a critical intermediate in organic electronics, such as perovskite solar cells and organic thin-film transistors (OTFTs) .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28B2O4S2/c1-17(2)18(3,4)24-21(23-17)15-11-9-13(27-15)14-10-12-16(28-14)22-25-19(5,6)20(7,8)26-22/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWXVHGWYCXJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28B2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449037 | |

| Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239075-02-6 | |

| Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the 2,2'-Bithiophene Core

- The bithiophene core is typically prepared by coupling two thiophene units. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling, or by direct oxidative coupling of thiophene derivatives.

- The 2,2'-bithiophene is then selectively functionalized at the 5,5'-positions to allow for further modification.

Introduction of Boronate Ester Groups

- The key step is the borylation of 2,2'-bithiophene at the 5,5'-positions using bis(pinacolato)diboron as the boron source.

- This reaction is catalyzed by palladium complexes (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) in the presence of a base such as potassium acetate or potassium carbonate.

- Typical solvents include dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

- The reaction is conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (usually 80–110 °C) for several hours to ensure complete conversion.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,2'-Bithiophene, Pd catalyst, bis(pinacolato)diboron, base (KOAc), solvent (dioxane), inert atmosphere, 90 °C, 12-24 h | Borylation of 2,2'-bithiophene to form 5,5'-bis(pinacol boronate) derivative |

| 2 | Work-up: aqueous quench, extraction, purification by column chromatography or recrystallization | Isolation of pure 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene |

Industrial Scale Considerations

- Industrial production scales up the laboratory procedure with optimization of catalyst loading, reaction time, and temperature to maximize yield and purity.

- Continuous flow reactors may be employed to improve heat and mass transfer.

- Purification is typically achieved by crystallization due to the compound’s solid-state properties (melting point ~207 °C).

- Storage is recommended in a cool, dark place below 15 °C to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C20H28B2O4S2 |

| Molecular Weight | 418.18 g/mol |

| Purity | >98.0% (by titration and NMR) |

| Physical State | White to gray crystalline powder |

| Melting Point | 204–210 °C |

| Solubility | Soluble in acetone, dioxane, THF |

NMR spectroscopy confirms the structure, showing characteristic signals for the pinacol boronate methyl groups and thiophene protons. High purity is essential for subsequent coupling reactions in organic synthesis.

- The palladium-catalyzed borylation using bis(pinacolato)diboron is the most efficient and widely adopted method, offering high regioselectivity and yields.

- Alternative methods such as direct lithiation of bithiophene followed by quenching with trialkyl borates are less common due to harsher conditions and lower selectivity.

- Optimization studies indicate that the choice of base and solvent significantly affects the reaction rate and yield.

- The use of air- and moisture-sensitive palladium catalysts requires inert atmosphere techniques, but recent advances in catalyst design have improved robustness.

| Method | Key Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation with bis(pinacolato)diboron | 2,2'-Bithiophene, bis(pinacolato)diboron, KOAc | Pd(dppf)Cl2 or Pd(PPh3)4 | 80–110 °C, 12–24 h, inert atmosphere | High (>80%) | Most common, high regioselectivity |

| Lithiation followed by boronation | 2,2'-Bithiophene, n-BuLi, trialkyl borate | None | Low temperature (-78 °C), inert atmosphere | Moderate | Less selective, harsher conditions |

| Direct oxidative coupling (for bithiophene core) | Thiophene derivatives | Pd or Cu catalysts | Variable | Moderate to high | Precursor step |

The preparation of this compound is well-established through palladium-catalyzed borylation of 2,2'-bithiophene using bis(pinacolato)diboron. This method provides high purity and yield, making it suitable for both laboratory synthesis and industrial scale-up. The compound’s stability and well-defined structure facilitate its use in advanced materials and organic electronics research.

Análisis De Reacciones Químicas

Types of Reactions

5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The boron groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted bithiophene derivatives, depending on the reactants used.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Photovoltaics (OPVs)

One of the primary applications of 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is in organic photovoltaics. The compound can serve as an electron donor in bulk heterojunction solar cells. Its high charge mobility and suitable energy levels facilitate efficient exciton dissociation and charge transport.

Case Study: Efficiency Improvement

Research has shown that incorporating this compound into OPV blends can enhance power conversion efficiency (PCE). For instance, a study demonstrated that devices utilizing this compound achieved PCEs exceeding 10%, significantly higher than traditional materials used in OPVs .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, the compound can be used as a hole transport material (HTM) due to its excellent hole mobility. This application is crucial for improving the brightness and efficiency of OLED devices.

Materials Science

Polymer Composites

The compound can also be utilized in developing polymer composites with enhanced electrical conductivity. By integrating this compound into polymer matrices such as poly(3-hexylthiophene), researchers have observed improved mechanical properties and electrical performance.

| Property | Pure Polymer | Composite with Bithiophene |

|---|---|---|

| Conductivity (S/m) | 0.01 | 0.10 |

| Tensile Strength (MPa) | 30 | 50 |

This table illustrates the enhancement in both conductivity and tensile strength when the compound is incorporated into polymer matrices.

Medicinal Chemistry

Drug Development

In medicinal chemistry, the boron-containing structure of this compound has been explored for its potential in drug development. Boron compounds are known for their ability to interact with biological molecules selectively.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing low toxicity to normal cells . This selectivity is crucial for developing targeted therapies.

Mecanismo De Acción

The mechanism by which 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The boron atoms in the dioxaborolane groups can also interact with other molecules, facilitating various chemical reactions.

Comparación Con Compuestos Similares

Key Research Findings

Optoelectronic Tunability : The bithiophene boronate’s optical properties are highly tunable via metalation or copolymerization, enabling tailored materials for specific device requirements .

Stability Advantage : Boronate esters exhibit superior air and thermal stability compared to stannyl or carboxylic acid derivatives, critical for industrial processing .

Limitations : Reduced solubility in polar solvents compared to alkylated bithiophenes may necessitate additive engineering in device fabrication .

Actividad Biológica

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is a compound that has garnered interest due to its potential applications in organic electronics and biomedicine. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring two bithiophene units connected by boron-containing dioxaborolane moieties. The presence of these functional groups contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C₁₈H₂₄B₂O₄S₂ |

| Molecular Weight | 384.25 g/mol |

| Purity | >98% |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, terphenyl-based compounds have been reported to inhibit PD-L1/PD-1 interactions in cancer cells, leading to enhanced T-cell activation and potential tumor suppression .

- The bithiophene scaffold may enhance the interaction with biological targets due to its planar structure and electron-rich characteristics.

- Cellular Mechanisms :

- Immunomodulatory Effects :

Case Studies

Several case studies have highlighted the biological relevance of boron-containing compounds:

- Case Study 1 : A study demonstrated that a related bithiophene derivative increased the activation of Jurkat T-cells in the presence of PD-L1 . This indicates a potential therapeutic application in enhancing immune responses against tumors.

- Case Study 2 : Another investigation into the pharmacodynamics of boron-containing compounds revealed their ability to selectively inhibit cancer cell growth while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Research Findings

Recent research has provided insights into the mechanisms by which this compound may interact with biological systems:

- In vitro Studies : In vitro assays have shown that similar compounds can inhibit specific signaling pathways associated with cancer progression . The inhibition of STAT3 phosphorylation was notably effective at low concentrations (0.5 μM) .

- Cytotoxicity Assessments : Cytotoxicity studies indicate that while many boron-containing compounds exhibit therapeutic potential against cancer cells, they often maintain a favorable safety profile when tested against normal cell lines .

Q & A

Basic: What are the standard synthetic routes for preparing 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common route involves:

Borylation of 5,5'-dibromo-2,2'-bithiophene using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

Purification via column chromatography or recrystallization to isolate the boronic ester product.

Key intermediates like 5,5'-dibromobithiophene are synthesized via bromination of bithiophene using N-bromosuccinimide (NBS) in anhydrous conditions .

Basic: How is the compound characterized structurally and chemically?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms thiophene proton environments (δ 6.8–7.2 ppm for α-protons; δ 1.0–1.3 ppm for pinacol methyl groups) .

- ¹¹B NMR identifies boronic ester peaks (δ 28–32 ppm) .

- X-ray Crystallography: Resolves torsional angles between thiophene rings (e.g., 67.34° in monoclinic P2₁/c systems) and intermolecular C–H···O interactions .

- Elemental Analysis: Validates purity (>95%) and molecular formula (C₂₄H₃₂B₂O₄S₂) .

Advanced: How do steric and electronic factors influence Suzuki-Miyaura coupling efficiency with this compound?

Answer:

- Steric Hindrance: The tetramethyl dioxaborolane groups create steric bulk, requiring bulky phosphine ligands (e.g., SPhos, XPhos) to stabilize palladium intermediates and prevent catalyst quenching .

- Electronic Effects: Electron-rich thiophene cores enhance oxidative addition rates with aryl halides. However, electron-deficient coupling partners may require higher temperatures (80–100°C) .

- Optimization: Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 24 hours) and improve yields .

Advanced: How can researchers address low yields (<30%) in cross-coupling reactions involving this compound?

Answer:

Low yields often arise from:

- Incomplete Boronation: Ensure stoichiometric excess of B₂Pin₂ (1.5–2.0 eq) and anhydrous conditions to prevent hydrolysis .

- Catalyst Selection: Replace Pd(PPh₃)₄ with air-stable precatalysts like Pd(OAc)₂ with SPhos ligand for higher turnover .

- Oxygen Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) and degas solvents to avoid boronic ester oxidation .

Basic: What are the primary applications of this compound in material science?

Answer:

- Conjugated Polymers: Serves as a monomer for organic semiconductors in OLEDs and photovoltaic devices due to its π-conjugated bithiophene core .

- Triphenylene Dimers: Used in liquid crystal displays (LCDs) via Suzuki coupling with brominated triphenylene derivatives .

- Photoluminescent Systems: Acts as a building block for emissive terthiophene derivatives in sensor technologies .

Advanced: How do crystal structure parameters vary across studies, and what causes discrepancies?

Answer:

Crystallographic data from monoclinic systems show slight variations in unit cell dimensions due to solvent inclusion or temperature-dependent packing :

| Parameter | ||

|---|---|---|

| a (Å) | 11.5004 | 11.5021 |

| b (Å) | 13.6992 | 13.7015 |

| c (Å) | 21.300 | 21.305 |

| β (°) | 91.065 | 91.072 |

| Torsion Angle | 67.34° | 67.28° |

Discrepancies arise from crystallization solvents (e.g., THF vs. toluene) or measurement temperatures (100 K vs. room temperature).

Advanced: What handling and stability considerations are critical for this compound?

Answer:

- Moisture Sensitivity: Hydrolyzes to boronic acid in humid conditions. Store under argon at –20°C and use molecular sieves in reaction setups .

- Light Sensitivity: Degrades under UV light; use amber glassware for storage .

- Purification: Recrystallize from hexane/ethyl acetate (3:1) to remove Pd residues .

Basic: What are common byproducts during synthesis, and how are they removed?

Answer:

- Debrominated Byproducts: Result from incomplete borylation. Remove via silica gel chromatography (hexane/EtOAc gradient) .

- Oligomers: Formed during cross-coupling. Use size-exclusion chromatography (SEC) or preparative GPC .

Advanced: How can computational methods predict reactivity in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT): Models transition states to predict regioselectivity and steric barriers. For example, calculations show higher activation energy for couplings at β-positions due to thiophene ring distortion .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Basic: What spectroscopic techniques validate successful synthesis?

Answer:

- FT-IR: Peaks at 1350 cm⁻¹ (B–O) and 1600 cm⁻¹ (C=C thiophene) confirm boronic ester formation .

- Mass Spectrometry (HRMS): Exact mass matches [M+H]⁺ = 487.2015 (C₂₄H₃₂B₂O₄S₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.